molecular formula C22H27N3O4S2 B2903679 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850909-85-2

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2903679
CAS RN: 850909-85-2
M. Wt: 461.6
InChI Key: KKMFLFLZZAELNQ-FCQUAONHSA-N
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Description

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DEETB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEETB belongs to the family of benzothiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to target the tubulin polymerization process, which is essential for the proper functioning of cells. 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been shown to have a low toxicity profile, and it does not exhibit any significant side effects in animal models. However, further studies are needed to determine the long-term effects of 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide on human health.

Advantages and Limitations for Lab Experiments

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity profile, and versatile reactivity. However, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a relatively new compound, and its properties and applications are still being explored. Additionally, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide may not be readily available in large quantities, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide. In medicinal chemistry, further studies are needed to determine the efficacy of 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide as an anticancer agent and to investigate its potential use in combination with other chemotherapeutic agents. In material science, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be explored for its potential applications in organic photovoltaics and organic light-emitting diodes. In organic synthesis, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be used as a building block for the synthesis of various heterocyclic compounds, and its reactivity can be further explored. Overall, the study of 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has the potential to lead to the development of new drugs, materials, and synthetic methods.

Synthesis Methods

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be synthesized using a one-pot reaction method involving the condensation of 6-ethoxy-3-ethyl-1,3-benzothiazol-2-amine with 4-(diethylsulfamoyl) benzaldehyde in the presence of a base. The reaction yields 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide as a yellow crystalline solid with a high yield.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been investigated as a potential anticancer agent, and it has shown promising results in inhibiting the growth of cancer cells. In material science, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been explored for its optoelectronic properties, and it has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-5-24(6-2)31(27,28)18-12-9-16(10-13-18)21(26)23-22-25(7-3)19-14-11-17(29-8-4)15-20(19)30-22/h9-15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMFLFLZZAELNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

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